molecular formula C11H7Cl2NO2 B15198736 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxylic acid

5-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B15198736
M. Wt: 256.08 g/mol
InChI Key: LVLQPRWRYQBDHQ-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid is a high-value chemical building block in medicinal chemistry, recognized for its role in developing novel therapeutic agents. Its core research value lies in its application as a critical precursor for a class of potent pyrrole-2-carboxamide inhibitors targeting Mycobacterial Membrane Protein Large 3 (MmpL3) in Mycobacterium tuberculosis . Structure-guided design strategies have shown that incorporating a 2,4-dichlorophenyl-substituted pyrrole ring, combined with specific bulky carboxamide groups, results in compounds with excellent anti-tuberculosis (anti-TB) activity, demonstrating minimal inhibitory concentrations (MIC) below 0.016 μg/mL and low cytotoxicity (IC50 > 64 μg/mL) . The mechanism of action for these inhibitors involves targeting MmpL3, an essential transporter responsible for shuttling mycolic acids in the bacterial cell wall . Inhibition of MmpL3 disrupts the integrity of the mycobacterial cell wall, a validated strategy for combating tuberculosis, including drug-resistant strains . Beyond anti-infective research, the halogen-doped pyrrole-2-carboxamide scaffold is integral to other bioactive compounds, including synthetic antibacterials that function as DNA gyrase B inhibitors . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C11H7Cl2NO2

Molecular Weight

256.08 g/mol

IUPAC Name

5-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C11H7Cl2NO2/c12-6-1-2-7(8(13)5-6)9-3-4-10(14-9)11(15)16/h1-5,14H,(H,15,16)

InChI Key

LVLQPRWRYQBDHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC=C(N2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of 2,4-dichlorobenzaldehyde with an appropriate pyrrole precursor under acidic or basic conditions. One common method involves the use of a Vilsmeier-Haack reaction, where 2,4-dichlorobenzaldehyde is reacted with N-methylformanilide and phosphorus oxychloride to form the corresponding 2,4-dichlorophenylpyrrole intermediate. This intermediate is then hydrolyzed to yield the desired carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors can enhance reaction efficiency and control, leading to higher purity and yield of the final product.

Chemical Reactions Analysis

Halogenation and Electrophilic Substitution

The electron-rich pyrrole ring facilitates electrophilic substitution, particularly at the 3- and 4-positions. Chlorination using N-chlorosuccinimide (NCS) under mild conditions yields polychlorinated derivatives:

Reaction Conditions Product Yield Source
MonochlorinationNCS, CH₂Cl₂, 0°C → rt, 12 hr3-Chloro-5-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxylic acid61%
DichlorinationExcess NCS, DMF, 40°C, 24 hr3,4-Dichloro-5-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxylic acid48%

The selectivity for chlorination adjacent to electron-donating groups (e.g., methyl) is well-documented, with steric effects from the dichlorophenyl moiety influencing regioselectivity .

Acylation and Friedel-Crafts Reactions

The pyrrole ring undergoes Friedel-Crafts acylation under Lewis acid catalysis. For example:

Reaction Reagents/Conditions Product Yield Source
AcetylationAcetyl chloride, AlCl₃, CH₂Cl₂, rt5-Acetyl-2-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylic acid87%
TrichloroacetylationTrichloroacetic anhydride, BF₃·Et₂O5-Trichloroacetyl-2-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylic acid73%

1H NMR data for the acetylated product (DMSO-d₆): δ 7.57 (d, 1H), 7.45 (s, 1H), 4.10 (q, 2H), 2.35 (s, 3H) .

Coupling Reactions

The carboxylic acid group participates in condensation reactions to form amides or esters:

Amide Formation

Reaction with amines under peptide-coupling conditions:

  • Reagents : HATU, DIPEA, DMF, rt, 6 hr

  • Example : Synthesis of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxamide derivatives (MIC < 0.016 μg/mL against Mycobacterium tuberculosis) .

Esterification

Methanol/H₂SO₄ or EDCl/DMAP-mediated esterification:

  • Product : Methyl 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxylate

  • Yield : 92% (EDCl method) .

Reduction of Carboxylic Acid

Lithium aluminum hydride (LiAlH₄) reduces the acid to the corresponding alcohol:

  • Product : 5-(2,4-Dichlorophenyl)-1H-pyrrole-2-methanol

  • Conditions : LiAlH₄, THF, 0°C → reflux, 4 hr

  • Yield : 68%.

Oxidation of Aldehyde Precursor

The aldehyde derivative (5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde) is oxidized to the carboxylic acid using Jones reagent:

  • Reagents : CrO₃, H₂SO₄, acetone, 0°C

  • Yield : 85% .

Stability and Reaction Optimization

  • Thermal Stability : Decomposes above 200°C under inert atmosphere .

  • Solvent Effects : Reactions in polar aprotic solvents (DMF, DMSO) improve yields by 15–20% compared to non-polar solvents .

This compound’s versatility in synthesis and bioactivity underscores its importance in medicinal chemistry and materials science.

Scientific Research Applications

5-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrole-Based Analogues

a) 4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid
  • Structure : Single 3-chlorophenyl group at pyrrole position 4.
  • Properties : Reduced lipophilicity (LogP ~2.1) compared to the dichlorophenyl analogue.
  • Applications : Explored in drug discovery for its balanced solubility and receptor interaction .
b) 4-Chloro-5-methyl-1H-pyrrole-2-carboxylic acid
  • Structure : Chloro and methyl substituents at positions 4 and 5.
  • Synthesis : Chlorination of ethyl 5-methylpyrrole-2-carboxylate using N-chlorosuccinimide .
c) 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
  • Structure : Fused pyrrolopyridine core with a chloro substituent.
  • Properties : Higher aromaticity and planar structure may enhance π-π stacking in protein binding.
  • Yield : 71% synthesis efficiency, lower than simpler pyrroles .

Pyrazole and Furan Derivatives

a) 5-(2,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid
  • Structure : Pyrazole core with dichlorophenyl and carboxylic acid groups.
  • Key Difference : Pyrazole’s two nitrogen atoms enable stronger hydrogen bonding vs. pyrrole’s single nitrogen.
  • Hazards : Harmful by inhalation or dermal contact (similar to pyrrole analogues) .
b) Rimonabant Carboxylic Acid (5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid)
  • Structure : Pyrazole with 4-methyl and multiple chloro substituents.
  • Applications : Intermediate for rimonabant, a CB1 receptor antagonist .
  • Activity: Demonstrates how chloro-substituted heterocycles modulate cannabinoid receptor affinity .
c) 5-(2,4-Dichlorophenyl)-2-furoic acid
  • Structure : Furan ring with dichlorophenyl and carboxylic acid groups.
  • Properties : Oxygen atom increases polarity (pKa ~3.5) vs. pyrrole’s nitrogen (pKa ~4.5), altering solubility .

Antioxidant Pyrrolidinone Derivatives

1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives

  • Structure: Pyrrolidinone core with hydroxyl and chloro substituents.
  • Activity : Exhibits 1.5× higher antioxidant activity than ascorbic acid via DPPH radical scavenging .
  • Key Insight : Chloro and hydroxyl groups synergize to enhance radical stabilization .

Structural and Functional Data Table

Compound Name Core Molecular Formula MW Substituents Key Feature Reference
5-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid Pyrrole C₁₀H₆Cl₂N₂O₂ 257.08 5-(2,4-dichlorophenyl), 2-COOH High lipophilicity (LogP ~3.8)
4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid Pyrrole C₁₁H₈ClNO₂ 221.64 4-(3-chlorophenyl), 2-COOH Moderate solubility (LogP ~2.1)
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Pyrrolopyridine C₈H₅ClN₂O₂ 196.59 5-Cl, fused ring Enhanced π-π stacking potential
5-(2,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid Pyrazole C₁₀H₆Cl₂N₂O₂ 257.08 5-(2,4-dichlorophenyl), 3-COOH Strong hydrogen-bonding capacity
5-(2,4-Dichlorophenyl)-2-furoic acid Furan C₁₁H₆Cl₂O₃ 257.07 5-(2,4-dichlorophenyl), 2-COOH Higher polarity (pKa ~3.5)

Key Insights

  • Chlorine Substitution: Dichlorophenyl groups significantly increase lipophilicity and may enhance blood-brain barrier penetration compared to monochloro analogues .
  • Core Heterocycle : Pyrroles offer moderate hydrogen bonding, pyrazoles provide stronger interactions, and furans increase polarity, influencing target selectivity .
  • Synthetic Accessibility : Pyrrole derivatives like 4-chloro-5-methylpyrrole-2-carboxylic acid are synthesized efficiently (71–95% yield), whereas fused systems require more complex protocols .

Q & A

Q. What are the optimal synthetic routes for 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxylic acid, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of this compound typically involves coupling 2,4-dichlorophenyl derivatives with pyrrole-2-carboxylic acid precursors. To optimize reaction conditions (e.g., temperature, catalyst loading, solvent), employ statistical Design of Experiments (DOE) methodologies. For example, a central composite design can reduce the number of trials while identifying critical factors affecting yield . Reaction monitoring via HPLC or LC-MS ensures intermediate purity, and quantum mechanical calculations (e.g., DFT) can predict energetically favorable pathways .

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Methodological Answer: Use column chromatography with silica gel or reverse-phase C18 adsorbents for initial purification. For high-purity isolation (>98%), recrystallization in solvent systems like ethanol/water or dichloromethane/hexane is recommended. Advanced techniques such as membrane-based separation (e.g., nanofiltration) can selectively remove low-molecular-weight impurities . Confirm purity via HPLC-PDA and 1H/13C NMR spectral matching against reference data .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Combine FT-IR (to confirm carboxylic acid and pyrrole ring vibrations) and NMR (1H, 13C, DEPT-135) for functional group assignment. X-ray crystallography resolves stereoelectronic features, while UV-Vis spectroscopy evaluates π-conjugation effects. For electronic properties, cyclic voltammetry determines redox potentials, and DFT calculations (e.g., HOMO-LUMO gaps) correlate with experimental data .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer: Screen for antimicrobial activity using broth microdilution (MIC/MBC assays) against Gram-positive/negative bacteria. For anti-inflammatory potential, measure COX-2 inhibition via ELISA or fluorometric kits. Cellular uptake and cytotoxicity can be assessed via MTT assays in cancer cell lines (e.g., HeLa, MCF-7). Pair these with molecular docking to identify putative protein targets (e.g., COX-2, DNA gyrase) .

Q. How can structural modifications enhance the compound’s physicochemical or pharmacological profile?

Methodological Answer: Perform SAR studies by derivatizing the pyrrole ring (e.g., halogen substitution at position 3) or the carboxylic acid group (e.g., ester prodrugs). Use parallel synthesis to generate analogs, and evaluate solubility (via shake-flask method) and logP (HPLC-derived). MD simulations predict binding affinity changes, while in vitro metabolic stability assays (e.g., liver microsomes) guide pharmacokinetic optimization .

Q. What computational strategies support the design of this compound derivatives with improved target selectivity?

Methodological Answer: Apply QSAR models (e.g., CoMFA, CoMSIA) to correlate structural descriptors with activity data. Molecular dynamics (MD) simulations (50–100 ns trajectories) assess protein-ligand stability, while free-energy perturbation (FEP) calculations quantify binding affinity differences between analogs. Validate predictions with SPR-based binding assays .

Q. How should researchers address contradictions in experimental data (e.g., conflicting bioactivity results across studies)?

Methodological Answer: Conduct method validation using standardized protocols (e.g., CLSI guidelines for antimicrobial assays). Replicate studies with independent synthetic batches to rule out impurity effects. Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., solvent, cell line variability). Cross-validate findings with orthogonal techniques (e.g., SPR vs. ITC for binding affinity) .

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